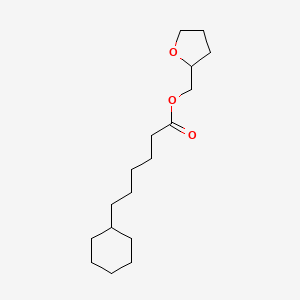
Oxolan-2-ylmethyl 6-cyclohexylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-ylmethyl 6-cyclohexylhexanoate is a chemical compound with the molecular formula C16H28O3 It is known for its unique structure, which includes an oxolane ring and a cyclohexyl group attached to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 6-cyclohexylhexanoate typically involves the esterification of 6-cyclohexylhexanoic acid with oxolan-2-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Oxolan-2-ylmethyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Oxolan-2-ylmethyl hexanoate: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Cyclohexylmethyl hexanoate: Lacks the oxolane ring, affecting its chemical properties and uses.
Oxolan-2-ylmethyl cyclohexanoate: Similar structure but with variations in the ester linkage, leading to distinct characteristics.
Uniqueness
Oxolan-2-ylmethyl 6-cyclohexylhexanoate stands out due to its combination of an oxolane ring and a cyclohexyl group, which imparts unique reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
6282-64-0 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C17H30O3/c18-17(20-14-16-11-7-13-19-16)12-6-2-5-10-15-8-3-1-4-9-15/h15-16H,1-14H2 |
InChI Key |
ORHYMGXZCGBINK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


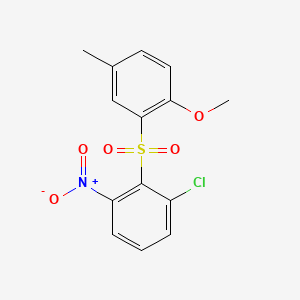
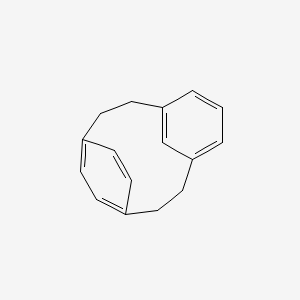
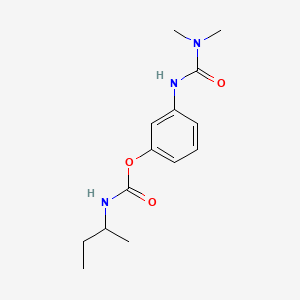
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)

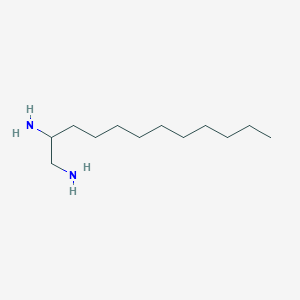
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
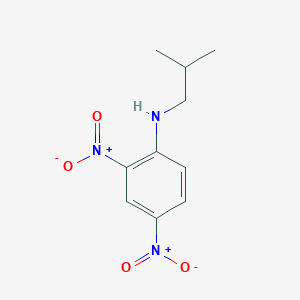
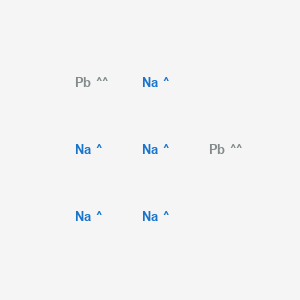
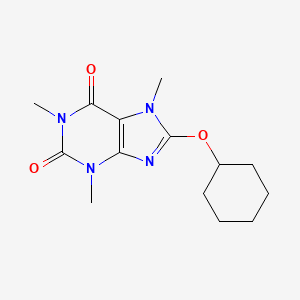
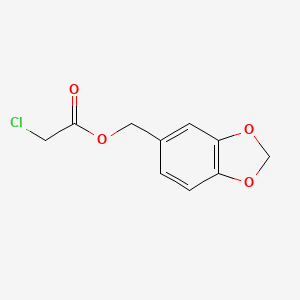
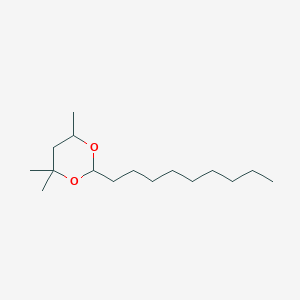
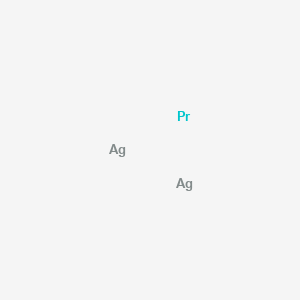
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
